2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Description

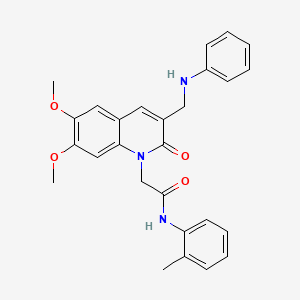

This compound features a quinoline core substituted with 6,7-dimethoxy groups, a 2-oxo moiety, and a phenylaminomethyl group at position 3. The acetamide side chain is linked to an o-tolyl group (N-(o-tolyl)), contributing steric bulk.

Properties

IUPAC Name |

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-18-9-7-8-12-22(18)29-26(31)17-30-23-15-25(34-3)24(33-2)14-19(23)13-20(27(30)32)16-28-21-10-5-4-6-11-21/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCTZDHTJJHPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide (CAS Number 894549-92-9) is a quinoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, highlighting antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

- Molecular Formula : C27H27N3O5

- Molecular Weight : 473.5 g/mol

- Structure : The compound features a complex molecular framework that includes a quinoline core substituted with methoxy groups and an acetamide moiety.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines were determined, with notable efficacy against leukemia cells:

| Cell Line | IC50 (µg/mL) |

|---|---|

| CCRF-CEM (leukemia) | >20 |

| Other cancer types | Varies |

While some derivatives showed activity, further optimization is required to enhance potency against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The presence of methoxy groups in the structure is believed to enhance lipophilicity and facilitate cellular uptake, thereby improving bioactivity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure significantly affect biological activity. For instance:

- The introduction of electron-donating groups (like methoxy) enhances antimicrobial activity.

- Changes in the acetamide substituent can alter potency against different microbial strains.

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load, supporting its potential use as an antibacterial agent .

- Antifungal Activity : Another investigation focused on its antifungal properties, demonstrating effectiveness against C. albicans, with a lower MIC compared to conventional antifungal drugs.

- Cancer Cell Proliferation : Research involving various cancer cell lines highlighted the compound's ability to induce apoptosis in leukemia cells, suggesting a mechanism involving caspase activation .

Scientific Research Applications

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide is a quinoline derivative under investigation for potential therapeutic applications, particularly in treating various diseases. Quinoline derivatives are frequently studied in medicinal chemistry for the development of new therapeutic agents due to their diverse biological activities.

Chemical Information and Properties

- Molecular Formula The molecular formula for 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide is C27H27N3O4.

- Molecular Weight It has a molecular weight of approximately 457.53 g/mol.

- Classification This compound is classified as a quinoline derivative, a category recognized for its varied pharmacological activities.

- Structural Features The structure includes a quinoline core with methoxy groups and an acetamide functional group.

Synthesis

The synthesis of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide involves multiple steps, including:

- Formation of the quinoline core, potentially via Skraup synthesis, which involves condensing aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Functionalization of the quinoline core.

- Acetamide group introduction through amide coupling, using acetic anhydride and a base like pyridine.

- Phenylamino group introduction via nucleophilic substitution using aniline and a suitable leaving group.

Optimal yield and purity during synthesis are achieved through specific reaction conditions, such as controlled temperature, solvent choice, and catalyst presence. Advanced techniques like high-performance liquid chromatography may be used for purification and analysis. Reactions should be conducted under controlled conditions to prevent decomposition or undesired side reactions.

Potential Applications

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide is studied for its potential applications in:

- Medicinal chemistry as a novel therapeutic agent.

- Treatment of various diseases, owing to its unique molecular structure and properties.

- Antimalarial, antibacterial, and anticancer agent development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities with related compounds:

*Estimated based on structural similarity.

Key Observations:

Substituent Effects: The target compound's 6,7-dimethoxy groups enhance hydrophilicity compared to analogs with single methoxy (e.g., CAS 902585-39-1) . The phenylaminomethyl group at position 3 provides a hydrogen-bonding site, contrasting with sulfonyl (electron-withdrawing) or nitrobenzyl (electron-withdrawing) groups in analogs .

Quinoline vs. Indolinone/Dioxinoquinoline: The quinoline core offers planar rigidity, while dioxino or indolinone systems (e.g., ) may alter solubility and π-π stacking interactions.

Physicochemical Properties

- Solubility: The target compound’s 6,7-dimethoxy groups likely improve aqueous solubility compared to non-polar analogs like CAS 902585-39-1 (phenylsulfonyl) .

- Molecular Weight: Estimated at ~472 g/mol, comparable to other quinoline-based acetamides (e.g., 462.5–489.9 g/mol in ).

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

Q. Table 2: Comparative Biological Activity of Analogues

| Compound | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | None | 0.12 | Kinase X |

| Para-methoxy analog | Methoxy at C8 | 2.5 | Kinase X |

| o-Tolyl replaced with phenyl | No methyl group | >10 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.